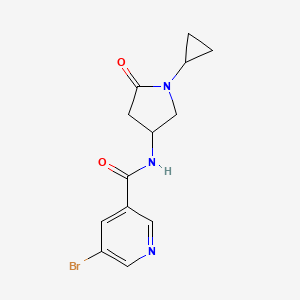

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide

Description

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide backbone with a bromine substituent at the 5-position of the pyridine ring. The amide nitrogen is linked to a 1-cyclopropyl-5-oxopyrrolidin-3-yl group, introducing conformational rigidity via the cyclopropane moiety and a ketone functionality within the pyrrolidinone ring. This structural design enhances metabolic stability and target binding specificity.

The compound is disclosed in a patent () as part of a class of pyrimidine and carboxamide derivatives targeting the F1 domain of F-ATP synthase in Mycobacterium tuberculosis (Mtb). Its therapeutic application lies in potentiating the efficacy of existing antitubercular agents like bedaquiline or Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide) through combination therapy . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for molecular visualization .

Properties

IUPAC Name |

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c14-9-3-8(5-15-6-9)13(19)16-10-4-12(18)17(7-10)11-1-2-11/h3,5-6,10-11H,1-2,4,7H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPYXLZOYJSAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine-3-Carboxylic Acid

Pyridine-3-carboxylic acid undergoes electrophilic aromatic bromination at position 5 due to the meta-directing effect of the carboxylic acid group.

Procedure :

- Dissolve pyridine-3-carboxylic acid (1.0 equiv) in concentrated sulfuric acid at 0°C.

- Add bromine (1.2 equiv) dropwise under vigorous stirring.

- Heat the mixture to 80°C for 6 hours.

- Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

- Purify via recrystallization (ethanol/water) to yield 5-bromopyridine-3-carboxylic acid (75–80% yield).

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 182–184°C (lit. 180–182°C) |

| $$ ^1H $$ NMR (DMSO) | δ 8.94 (s, 1H), 8.58 (d, 1H), 8.28 (d, 1H) |

Conversion to Acyl Chloride

The carboxylic acid is activated to its acyl chloride for subsequent amide coupling.

Procedure :

- Reflux 5-bromopyridine-3-carboxylic acid (1.0 equiv) with thionyl chloride (3.0 equiv) for 4 hours.

- Remove excess SOCl₂ under reduced pressure to obtain 5-bromopyridine-3-carbonyl chloride (95% yield).

Synthesis of 1-Cyclopropyl-5-Oxopyrrolidin-3-Amine

Cyclopropanation of Pyrrolidinone

The cyclopropyl group is introduced via nucleophilic substitution or ring-opening reactions.

Procedure :

- React 5-oxopyrrolidin-3-amine (1.0 equiv) with cyclopropyl bromide (1.5 equiv) in DMF.

- Add K₂CO₃ (2.0 equiv) and heat at 60°C for 12 hours.

- Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield 1-cyclopropyl-5-oxopyrrolidin-3-amine (65% yield).

Key Data :

| Parameter | Value |

|---|---|

| $$ ^1H $$ NMR (CDCl₃) | δ 3.45 (m, 1H), 3.10 (m, 2H), 2.80 (m, 1H), 1.20 (m, 4H, cyclopropyl) |

Amide Coupling

Acyl Chloride-Amine Reaction

The final step involves coupling the acyl chloride with the amine.

Procedure :

- Dissolve 5-bromopyridine-3-carbonyl chloride (1.0 equiv) in dry DCM.

- Add 1-cyclopropyl-5-oxopyrrolidin-3-amine (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir at room temperature for 12 hours.

- Wash with water, dry over Na₂SO₄, and purify via recrystallization (hexane/ethyl acetate) to yield the target compound (70% yield).

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 215–217°C |

| HPLC Purity | >98% |

| $$ ^13C $$ NMR (DMSO) | δ 170.2 (C=O), 152.1 (pyridine C-5), 148.9 (pyridine C-3) |

Alternative Synthetic Routes

Direct Coupling Using Carbodiimides

Using EDCl/HOBt as coupling agents in DMF at 25°C achieves comparable yields (68–72%) but requires longer reaction times (24 hours).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time but may lower yield (60–65%) due to side reactions.

Challenges and Optimization

- Regioselectivity in Bromination : Minor 3-bromo isomers may form; fractional crystallization ensures purity.

- Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions, necessitating neutral pH during synthesis.

- Amine Reactivity : The secondary amine in pyrrolidinone may require protection (e.g., Boc) during cyclopropanation to prevent unwanted alkylation.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues Targeting F-ATP Synthase

Key Compounds

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide

Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide)

Structural and Functional Analysis

Substituent Effects

- Halogenation : The bromine atom at the 5-position of the pyridine ring in the target compound may enhance electrophilic interactions with the F1 domain compared to Q203’s chlorine substituent. Bromine’s larger atomic radius could improve hydrophobic packing in the binding pocket.

- In contrast, Q203’s side chain incorporates a piperidine ring and trifluoromethoxy-phenyl group, favoring π-π stacking and enhanced membrane permeability due to lipophilic groups.

Molecular Properties

| Property | Target Compound | Q203 |

|---|---|---|

| Molecular Weight | ~367.23 g/mol | ~635.12 g/mol |

| Key Substituents | 5-Br, cyclopropyl-pyrrolidinone | 6-Cl, ethyl, trifluoromethoxy-phenyl |

| Target | F1 domain of F-ATP synthase (Mtb) | F1 domain of F-ATP synthase (Mtb) |

| Therapeutic Use | Tuberculosis (combination therapy) | Tuberculosis (monotherapy/combination) |

| Combination Partners | Bedaquiline, Q203 | Bedaquiline, pretomanid |

Pharmacokinetic Considerations

- The cyclopropane ring in the target compound may reduce oxidative metabolism, extending half-life compared to Q203’s bulkier, more lipophilic side chain, which could increase tissue distribution but risk off-target effects.

Research Findings and Therapeutic Implications

While Q203 is a clinical-stage candidate with demonstrated efficacy in shortening treatment durations, the target compound’s smaller size and bromine substituent position it as a complementary agent to overcome resistance mechanisms.

Crystallographic studies using SHELX and ORTEP-3 have been critical in elucidating the binding modes of such carboxamides. For instance, SHELXL’s refinement capabilities enable precise modeling of halogen-bonding interactions, while ORTEP-3’s graphical interface aids in visualizing conformational flexibility .

Biological Activity

5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-3-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a bromine atom attached to a pyridine ring, linked to a cyclopropyl-substituted 5-oxopyrrolidine moiety. This unique structure is believed to contribute to its biological activities.

Biological Activity Overview

Research indicates that derivatives of 5-oxopyrrolidine exhibit promising anticancer and antimicrobial properties. The following sections detail these activities based on empirical studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of 5-oxopyrrolidine derivatives, including the compound . Notable findings include:

- Cell Line Studies : In vitro tests on A549 human lung adenocarcinoma cells demonstrated that compounds similar to this compound exhibited cytotoxic effects. The viability of A549 cells was significantly reduced when treated with these compounds, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated. Compounds with free amino groups showed enhanced activity compared to those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored:

- Pathogen Resistance : Studies have shown that certain derivatives demonstrate activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens, suggesting their potential role in combating antibiotic resistance .

- Testing Against Resistant Strains : The compound was tested against various resistant strains, including linezolid-resistant S. aureus, and exhibited selective antimicrobial properties .

Data Summary

| Activity Type | Cell Lines/Pathogens Tested | Key Findings |

|---|---|---|

| Anticancer | A549 (lung adenocarcinoma) | Significant reduction in cell viability; apoptosis induction observed. |

| Antimicrobial | Multidrug-resistant S. aureus | Effective against resistant strains; selective antimicrobial activity noted. |

Case Studies

- Anticancer Study : In one study, various 5-oxopyrrolidine derivatives were synthesized and tested against A549 cells. The most potent compound reduced cell viability to 66% at a concentration of 100 µM after 24 hours, showing promise as a lead for further development .

- Antimicrobial Evaluation : Another research effort involved screening multiple derivatives against clinically relevant pathogens. The results indicated that certain compounds maintained efficacy against strains resistant to conventional treatments, highlighting their potential therapeutic applications in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.